Cas no 55847-47-7 (1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI))

1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI) structure
55847-47-7 structure
Product name:1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI)
CAS No:55847-47-7
MF:C5H5N3
Molecular Weight:107.113300085068
CID:851494

1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI) 化学的及び物理的性質

名前と識別子

    • 1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI)
    • 3-ethynyl-1-methyl-1,2,4-triazole
    • 3-Ethynyl-1-methyl-1H-1,2,4-triazole
    • CID 12201383
    • 1H-1,2,4-Triazole, 3-ethynyl-1-methyl-
    • インチ: 1S/C5H5N3/c1-3-5-6-4-8(2)7-5/h1,4H,2H3
    • InChIKey: PQXFREVDIBUIIC-UHFFFAOYSA-N
    • SMILES: N1(C=NC(C#C)=N1)C

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 123
  • トポロジー分子極性表面積: 30.7

1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR00DYZD-2.5g
1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI)
55847-47-7 95%
2.5g
$2950.00 2025-02-11
1PlusChem
1P00DYR1-100mg
1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI)
55847-47-7 95%
100mg
$527.00 2024-04-29
Aaron
AR00DYZD-5g
1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI)
55847-47-7 95%
5g
$4353.00 2025-02-11
1PlusChem
1P00DYR1-2.5g
1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI)
55847-47-7 95%
2.5g
$2691.00 2024-04-29
1PlusChem
1P00DYR1-50mg
1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI)
55847-47-7 95%
50mg
$363.00 2024-04-29
1PlusChem
1P00DYR1-5g
1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI)
55847-47-7 95%
5g
$3952.00 2024-04-29
1PlusChem
1P00DYR1-10g
1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI)
55847-47-7 95%
10g
$5831.00 2024-04-29
Aaron
AR00DYZD-250mg
1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI)
55847-47-7 95%
250mg
$765.00 2025-02-11
Aaron
AR00DYZD-500mg
1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI)
55847-47-7 95%
500mg
$1190.00 2025-02-11
Aaron
AR00DYZD-100mg
1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI)
55847-47-7 95%
100mg
$542.00 2025-02-11

1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI) 関連文献

1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI)に関する追加情報

1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI): A Comprehensive Overview

The compound 55847-47-7, also known as 1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI), is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of triazole derivatives, which are widely studied for their unique chemical properties and potential applications in drug discovery and advanced materials. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in understanding the properties and applications of this compound.

Structural Insights and Chemical Properties

The molecular structure of 1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI) consists of a triazole ring with a methyl group at position 1 and an ethynyl group at position 3. The triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. This structure imparts the compound with unique electronic properties and reactivity. The presence of the ethynyl group introduces additional functionality, making this compound versatile for various chemical transformations.

Recent studies have focused on the electronic properties of this compound using computational chemistry methods. Researchers have reported that the triazole ring acts as an electron-deficient aromatic system due to the electronegativity of nitrogen atoms. This property makes it an excellent candidate for use in coordinate covalent bonding with metal ions, which is a key feature in the design of metalloorganic frameworks (MOFs) and coordination polymers.

Synthesis and Characterization

The synthesis of 1H-1,2,4-Triazole,3-ethynyl-1-methyl-(9CI) typically involves a two-step process: the formation of the triazole ring followed by functionalization with the ethynyl group. One common method for triazole synthesis is the click reaction between azides and terminal alkynes under copper catalysis. This approach has been optimized to achieve high yields and selectivity.

In a recent study published in *Chemical Communications*, researchers demonstrated a novel route for synthesizing this compound using microwave-assisted synthesis. This method significantly reduces reaction time while maintaining product purity. The characterization of the compound was carried out using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography, confirming its molecular structure and purity.

Applications in Materials Science

The unique combination of a triazole ring and an ethynyl group makes 55847-47-7 highly versatile for applications in materials science. One promising area is its use as a building block for constructing metalloorganic frameworks (MOFs). These materials are known for their high surface area and porosity, making them ideal candidates for gas storage and separation applications.

In a groundbreaking study published in *Nature Materials*, researchers utilized this compound to synthesize a novel MOF with exceptional stability under harsh conditions. The triazole moiety served as a coordinating ligand for metal ions such as copper(II) and zinc(II), enabling the formation of robust frameworks with tunable pore sizes.

Beyond MOFs, this compound has also been explored for its potential in organic electronics. The conjugated system formed by the triazole ring and ethynyl group facilitates electron delocalization, which is crucial for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

Biological Applications

In addition to its materials science applications, 55847-47-7 has shown promise in biological systems due to its ability to interact with biomolecules such as DNA and proteins. Recent research has focused on its potential as an anticancer agent by targeting specific enzymes involved in tumor progression.

A study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective cytotoxicity against cancer cells without significantly affecting normal cells. The mechanism involves inhibition of histone deacetylases (HDACs), which are enzymes known to play a critical role in gene regulation during cancer development.

Furthermore, preliminary studies suggest that this compound may have antiviral properties by interfering with viral entry into host cells. These findings highlight its potential as a lead molecule for drug discovery efforts targeting infectious diseases.

Environmental Considerations

Safety and Handling

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